molecular formula C9H10BrNO2 B3051535 Ethyl 4-(bromomethyl)nicotinate CAS No. 344408-87-3

Ethyl 4-(bromomethyl)nicotinate

Cat. No.: B3051535
CAS No.: 344408-87-3
M. Wt: 244.08 g/mol
InChI Key: ILMNTCUCJUOFTG-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)nicotinate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of nicotinic acid, where the ethyl ester is substituted at the 4-position with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(bromomethyl)nicotinate can be synthesized through a multi-step process starting from nicotinic acid. The general synthetic route involves:

    Esterification: Nicotinic acid is first esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl nicotinate.

    Bromination: The ethyl nicotinate is then brominated at the 4-position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(bromomethyl)nicotinate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles (e.g., amines, thiols, and alkoxides) to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Carried out in aqueous or mixed solvent systems under reflux.

Major Products:

    Nucleophilic Substitution: Various substituted nicotinates depending on the nucleophile used.

    Reduction: Ethyl 4-methylnicotinate.

    Oxidation: Ethyl 4-carboxynicotinate.

Scientific Research Applications

Ethyl 4-(bromomethyl)nicotinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of substituted nicotinates and pyridines.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmacologically active compounds, including those with anti-inflammatory and antimicrobial properties.

    Biological Studies: Utilized in the study of nicotinic acid derivatives and their biological activities, including their roles as enzyme inhibitors or receptor ligands.

    Industrial Applications: Potential use in the development of agrochemicals and materials science due to its reactivity and functional group versatility.

Mechanism of Action

The mechanism of action of ethyl 4-(bromomethyl)nicotinate largely depends on its use and the context of its application. In medicinal chemistry, its biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules, potentially leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Ethyl 4-(bromomethyl)nicotinate can be compared with other nicotinic acid derivatives:

    Ethyl nicotinate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

    4-(Bromomethyl)nicotinic acid: The free acid form, which is more acidic and less lipophilic compared to the ester derivatives.

The uniqueness of this compound lies in its combination of the bromomethyl group and the ethyl ester, providing a balance of reactivity and lipophilicity that can be advantageous in various synthetic and biological applications.

Properties

IUPAC Name

ethyl 4-(bromomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMNTCUCJUOFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524475
Record name Ethyl 4-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344408-87-3
Record name Ethyl 4-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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